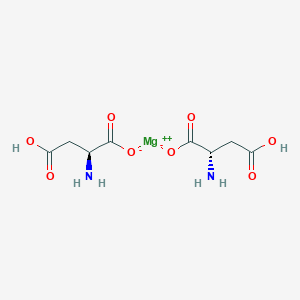

Magnesium dihydrogen di-L-aspartate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium dihydrogen di-L-aspartate is a compound formed by the combination of magnesium and L-aspartic acid. It is known for its high bioavailability and solubility in water, making it a popular choice for various applications in the fields of chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium dihydrogen di-L-aspartate can be synthesized through the reaction of magnesium salts with L-aspartic acid. One common method involves dissolving magnesium oxide in water and then adding L-aspartic acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction mixture is typically subjected to evaporation and precipitation processes to isolate the desired product. Organic solvents like acetone may be used to enhance the stability and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium dihydrogen di-L-aspartate primarily undergoes substitution reactions due to the presence of the amino and carboxyl groups in the L-aspartic acid moiety. These reactions can involve various reagents and conditions, leading to the formation of different products .

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may result in the formation of magnesium salts and free L-aspartic acid .

Applications De Recherche Scientifique

Pharmaceutical Applications

Magnesium dihydrogen di-L-aspartate is primarily recognized for its role as a dietary supplement. It is used to enhance magnesium levels in the body, which is crucial for numerous biochemical processes.

Mineral Supplementation

Mg-DL-Asp is known for its high bioavailability, making it an effective source of magnesium compared to other salts such as magnesium oxide or citrate. Studies indicate that it can help in:

- Reducing muscle cramps and spasms.

- Supporting cardiovascular health.

- Enhancing energy metabolism.

Case Study : A clinical trial involving athletes demonstrated that supplementation with magnesium aspartate improved exercise performance and reduced muscle soreness post-exercise, suggesting its potential as an ergogenic aid .

Nutritional Applications

The compound is also utilized in nutritional formulations aimed at improving overall health and wellness. Its role in amino acid metabolism and neurotransmitter synthesis makes it valuable in dietary supplements.

Cognitive Enhancement

Research has shown that magnesium plays a vital role in cognitive function. This compound may support:

- Improved memory and learning capabilities.

- Reduced anxiety and stress levels.

Case Study : A randomized controlled trial found that participants taking magnesium supplements reported improved mood and cognitive performance compared to a placebo group .

Cosmetic Applications

In the cosmetic industry, this compound is incorporated into skincare products due to its skin conditioning properties.

Skin Conditioning

The compound helps improve skin texture and hydration, making it beneficial for:

- Anti-aging products.

- Moisturizers aimed at dry or sensitive skin.

Benefits :

- Enhances skin elasticity.

- Promotes collagen synthesis.

Case Study : A study on the efficacy of magnesium aspartate in cosmetic formulations revealed significant improvements in skin hydration levels after four weeks of use, particularly among individuals with dry skin conditions .

Comparative Overview of Applications

Mécanisme D'action

The mechanism of action of magnesium dihydrogen di-L-aspartate involves the chelation of magnesium ions by the L-aspartic acid moiety. This chelation enhances the solubility and bioavailability of magnesium, allowing it to be more readily absorbed and utilized by the body. The compound interacts with various molecular targets and pathways, including those involved in muscle function, nerve signaling, and energy metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Magnesium citrate

- Magnesium carbonate

- Magnesium oxide

- Magnesium sulfate

Uniqueness: Magnesium dihydrogen di-L-aspartate is unique among magnesium compounds due to its high solubility and bioavailability. Unlike magnesium oxide and magnesium carbonate, which have lower solubility, this compound is more easily absorbed by the body. This makes it a preferred choice for dietary supplements and other applications where rapid and efficient magnesium absorption is desired .

Activité Biologique

Magnesium dihydrogen di-L-aspartate (CAS number 2068-80-6) is a magnesium salt of aspartic acid, recognized for its potential biological activities and applications in various fields, including nutrition and pharmacology. This compound is notable for its high bioavailability and its role in modulating physiological processes in the body.

- Molecular Formula : C₈H₁₂MgN₂O₈

- Molecular Weight : 288.49 g/mol

- Density : 1.514 g/cm³

- Melting Point : 270-271 °C

- Boiling Point : 264.1 °C at 760 mmHg

- Flash Point : 113.5 °C

Biological Significance

This compound serves multiple roles in biological systems:

- Nutritional Supplement : It is commonly used as a dietary supplement to enhance magnesium levels in the body, which is crucial for numerous enzymatic reactions and overall metabolic functions.

- Neurotransmitter Modulation : The compound acts as a precursor to neurotransmitters, particularly glutamate, influencing cognitive functions and mood regulation.

- Muscle Function and Recovery : It has been shown to aid in muscle recovery post-exercise by reducing muscle damage and enhancing performance during physical activities.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : Magnesium competes with calcium for entry into cells, which may help prevent excessive calcium influx that can lead to cellular excitotoxicity.

- Neuroprotective Effects : By modulating glutamate receptors, it may protect neurons from excitotoxic damage, thereby playing a role in neuroprotection.

- Influence on Hormonal Secretion : It may affect the secretion of anabolic hormones, which are vital for muscle growth and recovery.

Case Studies and Clinical Trials

-

Bioavailability Study :

A comparative study on the bioavailability of this compound versus other magnesium salts indicated that it has superior absorption rates, making it a preferred choice for supplementation . -

Effects on Physical Performance :

A clinical trial involving athletes demonstrated that supplementation with this compound improved endurance and reduced muscle soreness following intense exercise . -

Cognitive Function :

Research has shown that magnesium supplementation can enhance cognitive performance in individuals under stress, suggesting that this compound may have beneficial effects on mental health .

Data Table of Biological Activities

Propriétés

Numéro CAS |

2068-80-6 |

|---|---|

Formule moléculaire |

C8H12MgN2O8 |

Poids moléculaire |

288.49 g/mol |

Nom IUPAC |

magnesium;(2S)-2-aminobutanedioate;(2S)-2-aminobutanedioic acid |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |

Clé InChI |

RXMQCXCANMAVIO-CEOVSRFSSA-L |

SMILES |

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |

SMILES isomérique |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] |

SMILES canonique |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

Key on ui other cas no. |

2068-80-6 18962-61-3 |

Pictogrammes |

Irritant |

Numéros CAS associés |

56-84-8 (Parent) |

Synonymes |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.